molecular formula C9H14ClN5 B15113409 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15113409
M. Wt: 227.69 g/mol
InChI Key: XQWPBQINVHUIKD-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique structure, which includes two pyrazole rings, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H14ClN5

Molecular Weight

227.69 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H13N5.ClH/c1-13-5-3-8(11-13)7-10-9-4-6-14(2)12-9;/h3-6H,7H2,1-2H3,(H,10,12);1H

InChI Key

XQWPBQINVHUIKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

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